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Compound of Interest

Compound Name: 2,5-Diamino-1,3,4-thiadiazole

Cat. No.: B1295027 Get Quote

An In-depth Technical Guide to 2,5-Diamino-
1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Diamino-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered

significant interest in medicinal chemistry and materials science.[1] Its five-membered ring,

containing sulfur and nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide

array of derivatives with diverse biological activities. This guide provides a comprehensive

overview of the physical and chemical properties, synthesis, and characterization of 2,5-
Diamino-1,3,4-thiadiazole, with a focus on its relevance to drug development and scientific

research. The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of

nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[2]

Core Physical and Chemical Properties
2,5-Diamino-1,3,4-thiadiazole is a white to light yellow crystalline powder. A summary of its

key physical and chemical properties is presented in the table below.
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Property Value Reference

IUPAC Name 1,3,4-Thiadiazole-2,5-diamine [3]

CAS Number 2937-81-7 [1][3]

Molecular Formula C₂H₄N₄S [1][3]

Molecular Weight 116.14 g/mol [1]

Melting Point 201 °C (decomposes)

Boiling Point Not available

Solubility
Soluble in DMSO, DMF, and

hot distilled water.
[4]

pKa Not available

UV-Vis (λmax) 248 nm (in H₂O)

Synthesis and Purification
The most common synthetic route to 2,5-Diamino-1,3,4-thiadiazole involves the oxidative

cyclization of bithiourea. Another reported method utilizes the reaction of dithiocarbamate

derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles.

Experimental Protocol: Synthesis from Bithiourea
This protocol details the synthesis of 2,5-Diamino-1,3,4-thiadiazole from bithiourea.

Materials:

Bithiourea (30 g, 0.2 mol)

3% Hydrogen Peroxide (H₂O₂) (40 mL)

250 mL Round-bottomed flask

Reflux condenser

Stirring apparatus
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Heating mantle or water bath

Procedure:

Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.

Add 40 mL of 3% H₂O₂ to the flask.

Set up the apparatus for reflux with continuous stirring.

Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.

After the reaction is complete, cool the mixture to room temperature.

The resulting precipitate is collected by filtration.

The crude product is purified by recrystallization from ethanol to yield the final product.

Bithiourea

Reflux at 50-60°C for 1 hr

3% Hydrogen Peroxide

Cool to Room Temperature Filtration Recrystallization from Ethanol 2,5-Diamino-1,3,4-thiadiazole

Click to download full resolution via product page

Synthesis workflow for 2,5-Diamino-1,3,4-thiadiazole.

Spectroscopic Characterization
The structural elucidation of 2,5-Diamino-1,3,4-thiadiazole is typically performed using a

combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,5-Diamino-1,3,4-thiadiazole is characterized by the presence of

specific absorption bands corresponding to its functional groups.
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Expected FTIR Peaks:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary

amino groups.

C=N stretching: A sharp peak around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.

C-S stretching: Absorption bands in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide

powder and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly on the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Analyze the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. Due to

the symmetrical nature of 2,5-Diamino-1,3,4-thiadiazole, the spectra are relatively simple.

Expected NMR Signals (in DMSO-d₆):

¹H NMR: A broad singlet corresponding to the amino protons (-NH₂). The chemical shift will

be dependent on the concentration and temperature.

¹³C NMR: A single signal for the two equivalent carbon atoms of the thiadiazole ring. The

chemical shift is expected in the downfield region due to the influence of the heteroatoms.[5]

[6][7][8]

Experimental Protocol: NMR Spectroscopy

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Process and analyze the spectra to determine the chemical shifts and multiplicities of the

signals.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol).

Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.

Identify the wavelength of maximum absorbance (λmax). For 2,5-Diamino-1,3,4-thiadiazole
in water, the λmax is observed at 248 nm.

Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesized Compound
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(¹H and ¹³C) UV-Vis Spectroscopy

Functional Group
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Click to download full resolution via product page

Workflow for the characterization of 2,5-Diamino-1,3,4-thiadiazole.

Chemical Reactivity and Applications
The two primary amino groups and the nitrogen and sulfur atoms in the heterocyclic ring make

2,5-Diamino-1,3,4-thiadiazole a reactive molecule and a valuable building block in organic

synthesis.

Coordination Chemistry: It acts as a ligand, coordinating with various metal ions through its

nitrogen and sulfur atoms to form metal complexes. These complexes have shown enhanced

biological activities compared to the parent ligand.[4]

Derivative Synthesis: The amino groups can be readily derivatized to synthesize a wide

range of compounds with potential pharmacological applications, including Schiff bases and

sulfonamides.

Medicinal Chemistry: Derivatives of 2,5-Diamino-1,3,4-thiadiazole have been extensively

studied for their broad spectrum of biological activities, including antimicrobial, antifungal,

anticonvulsant, anti-inflammatory, and anticancer properties.[7][9]

Biological Significance and Signaling Pathways
While the precise molecular mechanisms of action for 2,5-Diamino-1,3,4-thiadiazole itself are

not extensively documented, its derivatives have been shown to target various enzymes and

signaling pathways. This suggests that the thiadiazole scaffold is a promising pharmacophore

for the development of targeted therapies.

Enzyme Inhibition: Many thiadiazole derivatives exhibit their biological effects through the

inhibition of specific enzymes. For instance, certain sulfonamide-based thiadiazole

derivatives are known to be potent inhibitors of carbonic anhydrase.[10] Other derivatives

have been investigated as inhibitors of α-glucosidase, c-Jun N-terminal kinase (JNK), and

Abl tyrosine kinase.[11][12][13]

Modulation of Signaling Pathways: By inhibiting key enzymes, thiadiazole derivatives can

modulate various cellular signaling pathways. For example, inhibition of kinases like AKT1

and AKT2 can impact cell survival and proliferation pathways, which is relevant for cancer
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therapy.[5] The JNK signaling pathway is involved in cellular responses to stress, and its

inhibition by thiadiazole derivatives has therapeutic potential.[12]

Targeted Signaling Pathways

Thiadiazole Derivatives
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Inhibition of key signaling pathways by thiadiazole derivatives.

Conclusion
2,5-Diamino-1,3,4-thiadiazole is a molecule of significant interest due to its versatile chemical

reactivity and the broad pharmacological potential of its derivatives. This guide has provided a

detailed overview of its fundamental properties, synthesis, and characterization. While the

specific molecular targets of the parent compound require further investigation, the diverse

biological activities of its derivatives highlight the importance of the 1,3,4-thiadiazole scaffold in

modern drug discovery and development. Further research into the specific interactions of 2,5-
Diamino-1,3,4-thiadiazole with cellular signaling pathways will be crucial for unlocking its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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